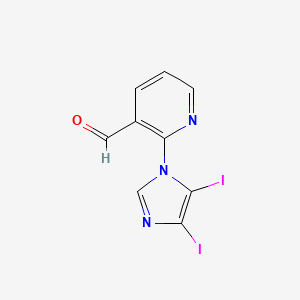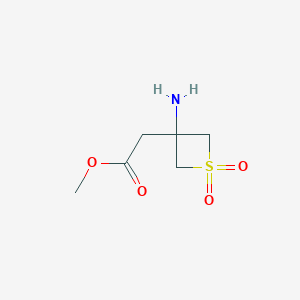
6-Ethyl-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound. It belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one typically involves the Biginelli reaction, a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often include acidic catalysts such as hydrochloric acid or Lewis acids like zinc chloride, and the reaction is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the Biginelli reaction. The use of microwave irradiation and other advanced techniques can also be employed to optimize the reaction conditions and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can convert the compound into dihydropyrimidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
6-Ethyl-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also act as a receptor antagonist by binding to receptor sites and preventing the natural ligand from eliciting a biological response.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Ethyl-6-methyl-2-heptanone
- Octane, 6-ethyl-2-methyl-
Uniqueness
6-Ethyl-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one is unique due to its specific structure and the presence of both ethyl and methyl groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
4-ethyl-5-methyl-2-(methylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-4-6-5(2)7(12)11-8(9-3)10-6/h4H2,1-3H3,(H2,9,10,11,12) |
Clave InChI |
WDPCPTUDGINLBK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=O)NC(=N1)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


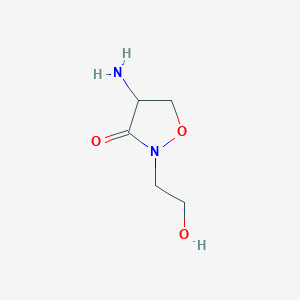
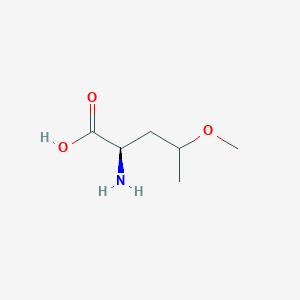
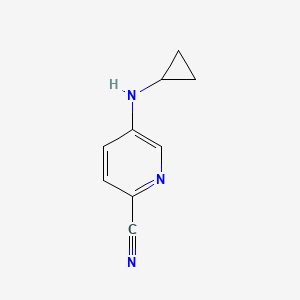
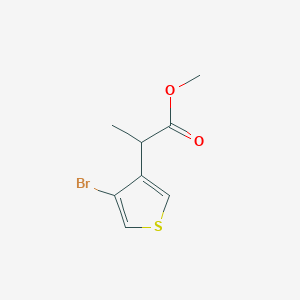
![4-Methyl-2-[(thian-4-yl)amino]pentan-1-ol](/img/structure/B13309375.png)
amine](/img/structure/B13309383.png)
![3-Hydroxy-2-[(methylamino)methyl]propanoic acid](/img/structure/B13309386.png)

![5,7-Diethyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309400.png)
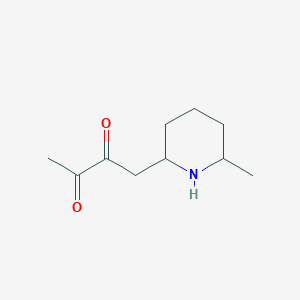
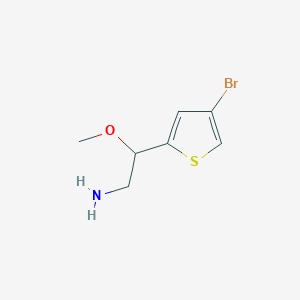
![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13309418.png)
